An In-depth Technical Guide to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ for Researchers and Drug Development Professionals
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a high-purity, isotopically labeled amino acid derivative that serves as a critical building block in advanced biochemical and pharmaceutical research. Its unique structure, incorporating stable isotopes of carbon (¹³C) and nitrogen (¹⁵N), alongside orthogonal protecting groups, makes it an indispensable tool for quantitative proteomics, peptide synthesis, and structural biology studies. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.
Core Compound Specifications
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ is a derivative of the amino acid L-lysine. The α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.[1] Critically, the entire six-carbon backbone and both nitrogen atoms of the lysine (B10760008) core are replaced with their stable heavy isotopes, ¹³C and ¹⁵N, respectively.[1] This isotopic labeling introduces a precise mass shift, which is fundamental to its application in mass spectrometry-based quantitative analysis.[1]
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine-¹³C₆,¹⁵N₂ |
| Synonyms | Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂, Nα-Fmoc-Nε-Boc-L-lysine-¹³C₆,¹⁵N₂ |
| CAS Number | 850080-89-6[2][3][4] |
| Molecular Formula | C₂₀¹³C₆H₃₂¹⁵N₂O₆[5] |
| Molecular Weight | 476.48 g/mol [2][3][4][6] |
| Mass Shift | M+8 (compared to the unlabeled counterpart)[2][6] |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[2][6] |
| Chemical Purity | ≥97% (CP)[2][6] |
| Appearance | Solid[2][6] |
| Melting Point | 130-135 °C[2][6][7] |
| Storage Temperature | 2-8°C[2][3][6] |
Key Applications
The unique characteristics of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ make it a versatile reagent in several advanced scientific fields:
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Quantitative Proteomics (SILAC): It is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1] In this technique, one population of cells is grown in a medium containing the "heavy" labeled lysine, while a control population is grown with the natural "light" lysine. When the protein lysates from these two populations are mixed, the mass difference of 8 Daltons for each lysine-containing peptide allows for precise relative quantification of protein abundance using mass spectrometry.[1]
-
Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, it is a fundamental building block for the synthesis of isotopically labeled peptides.[1] These labeled peptides are invaluable as internal standards for quantitative mass spectrometry assays, for studying enzyme kinetics, and as probes in various biological assays. The orthogonal Fmoc and Boc protecting groups allow for selective deprotection and chain elongation during the synthesis process.[1]
-
Structural Biology (NMR): The incorporation of ¹³C and ¹⁵N isotopes enhances the signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This labeling strategy simplifies spectral analysis and aids in the determination of the three-dimensional structure and dynamics of peptides and proteins.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide
This protocol outlines the manual synthesis of a short peptide incorporating Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and other required Fmoc-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent like HCTU
-
Hydroxybenzotriazole (HOBt) or equivalent
-
20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, Dichloromethane (DCM), Diethyl ether
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ (3 equivalents relative to the resin loading) with a coupling reagent like DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After complete coupling, wash the resin extensively with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a general workflow for a two-plex SILAC experiment using Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ to produce the "heavy" lysine.
Materials:
-
Cell line auxotrophic for lysine
-
SILAC-grade DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-lysine (unlabeled)
-
"Heavy" L-lysine (¹³C₆,¹⁵N₂-L-lysine - to be prepared from Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ or purchased directly)
-
L-arginine (unlabeled)
-
Cell culture flasks/plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)
Methodology:
-
Preparation of SILAC Media:
-
Prepare two types of media: "Light" and "Heavy".
-
To the lysine-deficient base medium, add dialyzed FBS (typically 10%).
-
For the "Light" medium, supplement with unlabeled ("light") L-lysine and L-arginine to normal concentrations.
-
For the "Heavy" medium, supplement with ¹³C₆,¹⁵N₂-L-lysine ("heavy") and unlabeled L-arginine.
-
-
Cell Culture and Labeling:
-
Split the cell line into two populations.
-
Culture one population in the "Light" medium and the other in the "Heavy" medium.
-
Passage the cells for at least five cell doublings to ensure >95% incorporation of the labeled amino acid.[8]
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental condition (e.g., drug treatment) to one of the cell populations (e.g., the "Heavy" population) while the other serves as a control (e.g., the "Light" population).
-
-
Cell Harvest and Lysis:
-
Harvest both cell populations separately.
-
Lyse the cells using an appropriate lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "Light" and "Heavy" lysates.
-
-
Protein Digestion:
-
Reduce and alkylate the cysteine residues in the mixed protein sample.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides by LC-MS/MS.
-
The relative quantification of peptides is determined by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the mass spectra.
-
Safety and Handling
Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ should be handled in a laboratory setting by trained professionals. Standard personal protective equipment, including safety glasses and gloves, should be worn.[2][6] Store the compound at 2-8°C, protected from light and moisture, to ensure its stability.[2][3][6]
This technical guide provides a foundational understanding of Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ and its applications. For specific experimental optimizations, researchers should consult relevant literature and adapt the protocols to their particular systems.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
